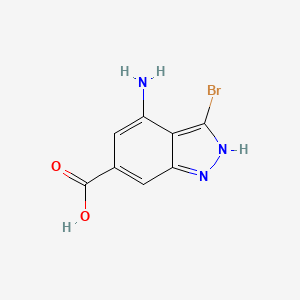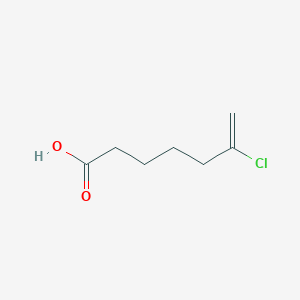
7-(2-Chlorophenyl)-7-oxoheptanenitrile
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It also involves understanding the compound’s chemical stability and reactivity .Applications De Recherche Scientifique
Pharmacology
7-(2-Chlorophenyl)-7-oxoheptanenitrile: in pharmacology is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. The compound’s ability to undergo different chemical reactions makes it a valuable candidate for creating analogs that could interact with biological targets .
Medicine
In the field of medicine, 7-(2-Chlorophenyl)-7-oxoheptanenitrile may be investigated for its therapeutic properties. Research could focus on its incorporation into molecules that can serve as active pharmaceutical ingredients (APIs) for the treatment of various diseases. Its chemical structure could be tailored to enhance its interaction with specific biological pathways .
Biochemistry
Biochemically, 7-(2-Chlorophenyl)-7-oxoheptanenitrile could be utilized in enzyme inhibition studies. It might act as a scaffold for designing inhibitors against specific enzymes involved in disease states. Its role in understanding enzyme-substrate interactions and the development of enzyme assays is also a potential application area .
Organic Chemistry
In organic chemistry, this compound’s applications could include serving as a building block for complex organic syntheses. Its reactivity and stability under various conditions make it an interesting candidate for creating new organic reactions or improving existing synthetic pathways .
Analytical Chemistry
7-(2-Chlorophenyl)-7-oxoheptanenitrile: might be used in analytical chemistry as a standard or reagent. Its well-defined structure and properties could help in the calibration of instruments or as a reference compound in the quantification of other substances .
Environmental Science
Environmental science research could explore the degradation products of 7-(2-Chlorophenyl)-7-oxoheptanenitrile and their impact on ecosystems. Studies might focus on its persistence in the environment, potential bioaccumulation, and effects on flora and fauna .
Industrial Processes
In industrial processes, there could be applications for 7-(2-Chlorophenyl)-7-oxoheptanenitrile in the development of new materials or chemicals. Its chemical properties could be harnessed for the production of polymers, coatings, or other industrial chemicals .
Agricultural Science
Lastly, in agricultural science, research might investigate the use of 7-(2-Chlorophenyl)-7-oxoheptanenitrile derivatives as potential agrochemicals. Its efficacy as a pesticide, herbicide, or fungicide could be studied, along with its safety profile and environmental impact .
Mécanisme D'action
Target of Action
It is structurally similar to clonazepam , a medication that primarily targets GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This interaction could result in anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on its structural similarity to clonazepam, it might influence the gabaergic pathway . This pathway is critical for maintaining the balance between neuronal excitation and inhibition in the central nervous system .
Pharmacokinetics
Clonazepam, a structurally similar compound, has a bioavailability of 90%, is metabolized in the liver (cyp3a), and is excreted via the kidneys . Its metabolites include 7-aminoclonazepam, 7-acetaminoclonazepam, and 3-hydroxy clonazepam . The onset of action is within an hour, and the elimination half-life ranges from 19 to 60 hours .
Result of Action
Based on its structural similarity to clonazepam, it might have anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRTMBDBCFQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642242 | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-80-1 | |
| Record name | 2-Chloro-ζ-oxobenzeneheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)

![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)



